REACTION_SMILES
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[CH3:1][c:2]1[cH:3][cH:4][c:5]([S:6]([OH:7])(=[O:8])=[O:9])[cH:10][cH:11]1.[CH3:25][NH2:26].[c:12]1([S:18](=[O:19])(=[O:20])[CH2:21][CH2:22][CH2:23][OH:24])[cH:13][cH:14][cH:15][cH:16][cH:17]1>>[c:12]1([S:18](=[O:19])(=[O:20])[CH2:21][CH2:22][CH2:23][NH:26][CH3:25])[cH:13][cH:14][cH:15][cH:16][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(CCCO)c1ccccc1
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Name
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Type
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product
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Smiles
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CNCCCS(=O)(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |